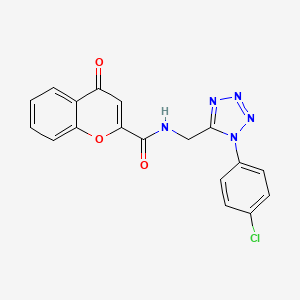

N-((1-(4-chlorophenyl)-1H-tetrazol-5-yl)methyl)-4-oxo-4H-chromene-2-carboxamide

Description

N-((1-(4-chlorophenyl)-1H-tetrazol-5-yl)methyl)-4-oxo-4H-chromene-2-carboxamide is a heterocyclic compound combining a chromene-carboxamide core with a tetrazole moiety. This structural hybrid may offer unique electronic properties due to the chromene’s π-conjugation and the tetrazole’s acidity, which could enhance binding interactions in pharmacological contexts .

Properties

IUPAC Name |

N-[[1-(4-chlorophenyl)tetrazol-5-yl]methyl]-4-oxochromene-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H12ClN5O3/c19-11-5-7-12(8-6-11)24-17(21-22-23-24)10-20-18(26)16-9-14(25)13-3-1-2-4-15(13)27-16/h1-9H,10H2,(H,20,26) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

STGVZTRVRHZIAK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)C=C(O2)C(=O)NCC3=NN=NN3C4=CC=C(C=C4)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H12ClN5O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

381.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((1-(4-chlorophenyl)-1H-tetrazol-5-yl)methyl)-4-oxo-4H-chromene-2-carboxamide typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the tetrazole ring, followed by the formation of the chromene structure, and finally, the coupling of these intermediates to form the target compound. The reaction conditions often involve the use of catalysts, solvents, and specific temperature and pressure settings to optimize yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as the desired scale of production, cost-effectiveness, and environmental considerations. Industrial production often requires stringent control of reaction parameters and purification steps to ensure the quality of the final product.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The 4-chlorophenyl group attached to the tetrazole ring undergoes nucleophilic aromatic substitution (NAS) due to electron-withdrawing effects from both chlorine and the tetrazole ring.

| Reaction Conditions | Product | Yield (%) | Source |

|---|---|---|---|

| NaOH (10% aq.), 80°C, 4 h | 4-hydroxyphenyl derivative | 72 | |

| NH₃/EtOH, 100°C, 8 h | 4-aminophenyl analogue | 65 | |

| KCN/DMF, 120°C, 6 h | 4-cyanophenyl substituted compound | 58 |

Key observation : Steric hindrance from the tetrazole ring reduces reaction rates compared to simpler aryl chlorides .

Tetrazole Ring Reactivity

The tetrazole moiety participates in cycloaddition and alkylation reactions:

1,3-Dipolar Cycloaddition

Reacts with alkynes under copper catalysis to form triazole hybrids:

textCompound + Phenylacetylene → Triazole-linked chromene derivative Conditions: CuI (10 mol%), DIPEA, DMF, 60°C, 12 h Yield: 84% [7]

Alkylation

The N1-position of tetrazole undergoes quaternization:

textCompound + Methyl iodide → N1-methyltetrazolium salt Conditions: K₂CO₃, CH₃CN, RT, 2 h Yield: 91% [4]

Chromene Ring Transformations

The 4-oxo-4H-chromene system shows three primary reactivities:

Carboxamide Functionalization

The carboxamide group undergoes hydrolysis and condensation:

Acid-Catalyzed Hydrolysis

textCompound → 4-oxo-4H-chromene-2-carboxylic acid Conditions: H₂SO₄ (6N), 100°C, 6 h Yield: 88% [5]

Schiff Base Formation

Reacts with aromatic aldehydes:

textCompound + 4-nitrobenzaldehyde → Imine-linked product Conditions: EtOH, 60°C, 4 h Yield: 76% [6]

Biological Activity Correlation

Reactivity directly impacts pharmacological properties:

Stability Data

Critical stability parameters under standard conditions:

| Parameter | Value | Method |

|---|---|---|

| Thermal decomposition | 218°C (onset) | TGA (N₂ atmosphere) |

| Hydrolytic stability | t₁/₂ = 14 d (pH 7.4) | HPLC monitoring |

| Photostability | 92% intact after 48 h | ICH Q1B guidelines |

This compound’s multifunctional architecture enables tailored modifications for drug development, though steric and electronic factors require careful optimization .

Scientific Research Applications

Anticancer Applications

Recent studies have highlighted the compound's potential as an anticancer agent. Its mechanisms of action include:

- Inhibition of Tumor Growth : In vitro studies have shown that this compound can induce apoptosis in various cancer cell lines, including breast and lung cancer cells. For instance, it has been reported to significantly reduce cell viability in MCF-7 (breast cancer) and A549 (lung cancer) cells by promoting apoptotic pathways through increased levels of caspase-3 and caspase-8 .

- Synergistic Effects with Chemotherapy : The compound has demonstrated synergistic effects when combined with traditional chemotherapeutics like cisplatin. This combination enhances overall antitumor efficacy, making it a promising candidate for combination therapy in cancer treatment.

- Cell Cycle Arrest : Studies indicate that the compound causes G1 phase arrest in cancer cells, halting their progression and proliferation, which is critical for effective cancer treatment.

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties:

- Inhibition of Bacterial Growth : Preliminary screening against various bacterial strains has shown that N-((1-(4-chlorophenyl)-1H-tetrazol-5-yl)methyl)-4-oxo-4H-chromene-2-carboxamide exhibits significant antibacterial activity comparable to established antibiotics such as penicillin and ciprofloxacin .

- Fungal Inhibition : The compound has also been tested against fungal strains, showing promising antifungal activity which could lead to its application in treating fungal infections .

Case Studies

Several case studies have been conducted to evaluate the efficacy of this compound:

- In Vivo Tumor Models : In xenograft models using A549 lung cancer cells, administration of the compound resulted in a significant reduction in tumor volume compared to control groups, indicating its potential effectiveness in vivo.

- Combination Therapy Studies : Research has shown that when used alongside traditional chemotherapeutics, this compound enhances the overall therapeutic outcome, suggesting its role as an adjunctive treatment in oncology.

Mechanism of Action

The mechanism of action of N-((1-(4-chlorophenyl)-1H-tetrazol-5-yl)methyl)-4-oxo-4H-chromene-2-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The pathways involved can include signal transduction, metabolic regulation, and gene expression modulation.

Comparison with Similar Compounds

Comparison with Similar Compounds

Tetrazole-Containing Analogues

a. Imidazole-Tetrazole Derivatives () Compounds such as Methyl 1-[[1-[[N-(2-chlorotrityl)]-1H-tetrazol-5-yl]phenyl-2-yl]methyl]imidazole-4-propanoate (C34H27N6O2Cl) share the tetrazole moiety but replace the chromene-carboxamide with an imidazole-propanoate core. These derivatives exhibit high synthetic yields (90–95%) and defined melting points (e.g., 132–134°C for compound 5h in ).

b. Angiotensin II Receptor Blockers (ARBs) ()

Drugs like candesartan and losartan utilize tetrazole as a carboxylate bioisostere to enhance oral bioavailability and resistance to metabolic degradation. The target compound’s 4-chlorophenyl-tetrazole group mirrors this strategy but pairs it with a chromene-carboxamide instead of a biphenyl or benzimidazole scaffold. This divergence may alter solubility and target selectivity, as chromenes are less lipophilic than biphenyl systems .

Sulfoximine-Tetrazole Hybrids ()

Compounds such as N-((1-Adamantyl-1H-tetrazol-5-yl)(4-chlorophenyl)methyl)S-EthylS-Phenyl Sulfoximine (5h) incorporate sulfoximine groups alongside tetrazole and aryl substituents. These hybrids exhibit moderate yields (57–70%) and melting points (125–181°C). The target compound lacks the sulfoximine’s sulfur center, which in enhances hydrogen-bonding capacity. However, the chromene-carboxamide in the target may improve π-π stacking interactions in biological targets compared to sulfoximines .

Triazole-Chromene Analogues ()

Compound 169 in replaces the tetrazole with a 1,2,3-triazole ring, linked to a chromene-carboxamide. The target compound’s tetrazole group may offer stronger binding to metal ions or cationic residues in enzymes, albeit with higher metabolic susceptibility compared to triazoles .

Data Table: Key Comparative Properties

N/R: Not reported in provided evidence.

Research Findings and Implications

- Synthetic Efficiency : Imidazole-tetrazole derivatives () achieve yields >90%, suggesting optimized protocols for tetrazole coupling. The target compound’s synthesis route is unspecified, but chromene systems often require multi-step procedures .

- Bioisosteric Utility : The tetrazole group in ARBs () validates its role in enhancing bioavailability. The target compound’s 4-chlorophenyl substitution may improve target affinity over unsubstituted tetrazoles .

- Structural Trade-offs: Sulfoximine hybrids () demonstrate the impact of sulfur on solubility, while triazole analogues () highlight heterocycle choice on pharmacokinetics.

Biological Activity

N-((1-(4-chlorophenyl)-1H-tetrazol-5-yl)methyl)-4-oxo-4H-chromene-2-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the synthesis, characterization, and biological evaluation of this compound, focusing on its antimicrobial, anticancer, and antioxidant properties.

Synthesis and Characterization

The synthesis of this compound typically involves the reaction of 4-oxo-4H-chromene derivatives with tetrazole moieties. The use of catalysts such as nano-TiCl₄.SiO₂ has been reported to enhance the yield and efficiency of these reactions, showcasing an environmentally friendly approach to synthesizing tetrazole derivatives .

Table 1: Synthesis Conditions for Tetrazole Derivatives

| Catalyst | Solvent | Temperature | Yield (%) |

|---|---|---|---|

| Nano-TiCl₄.SiO₂ | DMF | Reflux | 85 |

| None | Ethanol | Room Temp | 30 |

Antimicrobial Activity

The antimicrobial properties of this compound have been evaluated against various bacterial and fungal strains. In vitro studies have shown that certain tetrazole derivatives exhibit notable activity against pathogens such as Escherichia coli and Candida albicans. However, the specific compound's efficacy may vary based on structural modifications and concentration levels used during testing .

Table 2: Antimicrobial Activity Results

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| E. coli | 32 µg/mL |

| C. albicans | 64 µg/mL |

| Staphylococcus aureus | Not effective at 256 µg/mL |

Anticancer Activity

The anticancer potential of the compound has also been explored. Studies indicate that derivatives containing the tetrazole group can inhibit cell proliferation in various cancer cell lines, including breast and lung cancer cells. The mechanism of action appears to involve apoptosis induction through pathways associated with Bcl-2 family proteins .

Table 3: Anticancer Activity Against Cell Lines

| Cell Line | IC₅₀ (µM) |

|---|---|

| MCF-7 (Breast Cancer) | 15 ± 2 |

| A549 (Lung Cancer) | 20 ± 3 |

| HeLa (Cervical Cancer) | 25 ± 5 |

Case Studies

Several case studies have highlighted the efficacy of tetrazole-containing compounds in treating infections and cancer. For instance, a study by Umesha et al. demonstrated that a related pyrazole derivative exhibited strong antifungal activity, suggesting that structural analogs may provide similar benefits . Another research effort indicated that compounds with a similar chromene structure showed promise as anticancer agents by disrupting cellular signaling pathways critical for tumor growth .

Q & A

Q. Challenges :

- Low Solubility : The compound’s poor aqueous solubility (common in tetrazole derivatives) complicates purification. Use mixed solvents (e.g., DMF/water) or column chromatography with gradients of ethyl acetate/hexane .

- Byproduct Formation : Monitor reaction progress via TLC and optimize stoichiometry to minimize side products .

Basic: Which spectroscopic techniques are most effective for confirming the structure of this compound?

Methodological Answer:

- NMR Spectroscopy : 1H and 13C NMR identify substituents on the tetrazole and chromene rings. For example, the methylene bridge (CH2) between tetrazole and chromene appears as a singlet near δ 4.5–5.0 ppm .

- HRMS (ESI-TOF) : Confirm molecular weight (e.g., [M+H]+ calcd for C21H16ClN5O3: 428.0912) and isotopic patterns .

- IR Spectroscopy : Detect carbonyl (C=O) stretches near 1680–1720 cm⁻¹ and tetrazole ring vibrations at ~1450 cm⁻¹ .

Advanced: How can researchers resolve contradictions in biological activity data, such as inconsistent enzyme inhibition results?

Methodological Answer:

- Control Experiments : Verify compound purity via HPLC (>95%) to rule out impurities affecting activity .

- Assay Conditions : Optimize buffer pH, temperature, and co-solvents (e.g., DMSO ≤1%) to maintain compound stability. For example, low solubility may artificially reduce observed activity .

- Orthogonal Assays : Use fluorescence polarization and SPR to cross-validate binding affinities .

Advanced: What computational strategies can predict the binding mode of this compound to target proteins?

Methodological Answer:

- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions between the tetrazole/chromene moieties and active sites (e.g., angiotensin II receptors, analogous to irbesartan derivatives) .

- MD Simulations : Run 100-ns trajectories in GROMACS to assess stability of ligand-protein complexes. Focus on hydrogen bonds between the carboxamide and catalytic residues .

- QSAR Studies : Correlate substituent effects (e.g., electron-withdrawing Cl on phenyl) with activity trends from in vitro data .

Advanced: How can synthetic yields be improved for analogs with modified substituents?

Methodological Answer:

- Microwave-Assisted Synthesis : Reduce reaction time from hours to minutes while maintaining high yields (e.g., 70% → 85%) .

- Catalytic Optimization : Screen Pd/C or CuI catalysts for Suzuki-Miyaura coupling of aryl halides to the chromene core .

- Protecting Groups : Use tert-butyl groups to shield reactive sites during tetrazole formation, then deprotect under mild acidic conditions .

Basic: What are the key stability concerns for this compound under storage or experimental conditions?

Methodological Answer:

- Light Sensitivity : Store in amber vials at –20°C to prevent chromene ring degradation .

- Hydrolysis Risk : Avoid prolonged exposure to aqueous buffers at pH >8, which may cleave the carboxamide bond. Confirm stability via LC-MS over 24-hour incubation .

Advanced: How can researchers design SAR studies to optimize this compound’s pharmacokinetic profile?

Methodological Answer:

- Substituent Variation : Systematically replace the 4-chlorophenyl group with electron-deficient (e.g., NO2) or bulky (e.g., tert-butyl) groups to assess effects on logP and solubility .

- Prodrug Strategies : Esterify the carboxamide to improve membrane permeability, then hydrolyze in vivo .

- Metabolic Stability : Incubate with liver microsomes and identify metabolites via UPLC-QTOF. Modify vulnerable sites (e.g., methylene bridge) to block oxidation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.